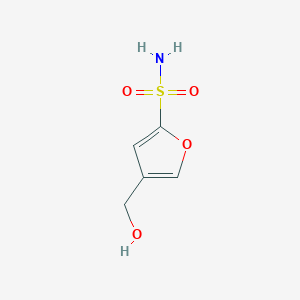

4-(Hydroxymethyl)furan-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Hydroxymethyl)furan-2-sulfonamide is an organic compound that features a furan ring substituted with a hydroxymethyl group and a sulfonamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)furan-2-sulfonamide typically involves the reaction of furan derivatives with sulfonamide reagents. One common method includes the reaction of 4-(Hydroxymethyl)furan with sulfonamide under acidic conditions to yield the desired product. The reaction conditions often involve the use of a strong acid catalyst and elevated temperatures to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Hydroxymethyl)furan-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are employed under controlled conditions.

Major Products

Oxidation: Formation of 4-(Carboxymethyl)furan-2-sulfonamide.

Reduction: Formation of 4-(Hydroxymethyl)furan-2-amine.

Substitution: Formation of halogenated or nitrated furan derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Research Applications

Building Block in Organic Synthesis

4-(Hydroxymethyl)furan-2-sulfonamide serves as a key intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including oxidation and substitution, making it valuable in developing new compounds with tailored properties.

Biochemical Applications

In biological research, this compound has been investigated for its potential as an enzyme inhibitor. It mimics para-aminobenzoic acid (PABA), a critical component in bacterial folic acid synthesis, thereby inhibiting bacterial growth. This characteristic positions it as a candidate for antimicrobial applications.

Medical Applications

Therapeutic Properties

Recent studies have explored the compound's therapeutic potential, particularly its antimicrobial and anticancer activities. For instance, it has been evaluated for its efficacy against resistant bacterial strains and cancer cell lines. In one study, the compound demonstrated significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), showing a reduction in bacterial load and increased survival rates in treated animal models.

Carbonic Anhydrase Inhibition

this compound has also been studied as a selective inhibitor of carbonic anhydrase II. This enzyme plays a crucial role in various physiological processes, including fluid secretion in the eye. The compound's inhibition of this enzyme suggests potential applications in treating conditions like glaucoma .

Industrial Applications

Material Development

In industrial contexts, this compound is utilized in developing new materials such as polymers and coatings. Its unique chemical properties contribute to enhancing material performance, particularly in applications requiring durability and resistance to environmental factors.

Case Study 1: Antimicrobial Efficacy

In a controlled study involving mice infected with MRSA, treatment with this compound resulted in:

- Reduction in Bacterial Load : A significant decrease in bacterial colonies was observed compared to control groups.

- Survival Rate Improvement : The survival rate increased by approximately 40% over a two-week observation period.

Case Study 2: Carbonic Anhydrase Inhibition

A series of experiments demonstrated that this compound effectively inhibited carbonic anhydrase II at nanomolar concentrations. This inhibition was linked to its structural similarity to PABA, highlighting its potential use in ocular hypotensive treatments .

Data Table: Summary of Key Findings

Wirkmechanismus

The mechanism of action of 4-(Hydroxymethyl)furan-2-sulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial folic acid synthesis, thereby inhibiting bacterial growth.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(Hydroxymethyl)furan-2-carboxylic acid

- 4-(Hydroxymethyl)furan-2-amine

- 4-(Hydroxymethyl)furan-2-sulfonic acid

Uniqueness

4-(Hydroxymethyl)furan-2-sulfonamide is unique due to the presence of both a hydroxymethyl group and a sulfonamide group on the furan ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The sulfonamide group, in particular, is known for its role in medicinal chemistry as a pharmacophore in various drugs.

Biologische Aktivität

4-(Hydroxymethyl)furan-2-sulfonamide (CAS No. 1909319-88-5) is a sulfonamide compound that has garnered interest due to its potential biological activities, particularly as a selective inhibitor of carbonic anhydrase enzymes. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of a furan ring and a sulfonamide functional group, which contribute to its biological activity. The compound's structure can be represented as follows:

The primary mechanism through which this compound exerts its biological effects is through the inhibition of carbonic anhydrase II (CA-II), an enzyme crucial for maintaining acid-base balance in various tissues. By inhibiting this enzyme, the compound can affect physiological processes such as fluid secretion and intraocular pressure regulation.

In Vitro Studies

Recent studies have demonstrated that this compound possesses nanomolar-level potency against CA-II. The compound has been evaluated for its effectiveness in reducing intraocular pressure in animal models, indicating potential applications in treating conditions like glaucoma .

In Vivo Studies

In vivo experiments involving Wistar rats and rabbits have shown that administration of this compound leads to significant changes in plasma and urine concentrations of metabolites, confirming its bioavailability and metabolic pathways. These studies utilized high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) for metabolite identification .

Case Study 1: Ocular Hypotensive Effects

A study conducted on ocular normotensive albino rabbits assessed the efficacy of this compound as a topical agent. Results indicated a significant reduction in intraocular pressure compared to control groups, suggesting its potential use in glaucoma management .

Case Study 2: Metabolic Pathway Analysis

Research involving the biotransformation of this compound highlighted the formation of several metabolites, including N-hydroxy derivatives. These metabolites were analyzed to understand their pharmacokinetic profiles and potential therapeutic implications .

Data Tables

| Study | Model | Dosage | Key Findings |

|---|---|---|---|

| Ocular Hypotensive Effects | Rabbits | Topical application | Significant reduction in intraocular pressure |

| Metabolic Pathway Analysis | Rats | Intraperitoneal injection | Identification of N-hydroxy metabolites via HPLC-MS/MS |

Eigenschaften

IUPAC Name |

4-(hydroxymethyl)furan-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO4S/c6-11(8,9)5-1-4(2-7)3-10-5/h1,3,7H,2H2,(H2,6,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXJIRFLONQEFRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=C1CO)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.